PL265 - 1206514-62-6

PL265

Catalog Number: EVT-278791
CAS Number: 1206514-62-6
Molecular Formula: C27H35N2O9P
Molecular Weight: 562.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PL265 is a preclinical, long-acting dual ENKephalinase inhibitor (DENKi), with analgesic potential. PL65 has been developed as a novel therapeutic for control of intractable cancer pain.
Source

PL265 was developed as part of research aimed at creating alternatives to traditional opioids, which often come with significant side effects and risks of addiction. The compound is referenced in various studies that explore its biochemical properties and therapeutic potential, including its ability to modulate opioid signaling pathways effectively.

Classification
  • Compound Class: Synthetic organic
  • Active Form: Compound 1a
  • IUPAC Name: (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid .
Synthesis Analysis

The synthesis of PL265 involves several key steps that focus on modifying existing compounds to enhance their pharmacological properties.

Methods

The synthesis begins with puromycin as a scaffold, which is modified through a series of chemical reactions to produce the desired enkephalinase inhibitory activity. The process includes:

  1. Substitution Reactions: The introduction of various substituents to enhance hydrophobic characteristics.
  2. Coupling Reactions: Utilizing dicyclohexyl carbodiimide and N-hydroxy succinimide for coupling reactions to form amine derivatives.
  3. Purification Techniques: Employing methods such as flash chromatography and Amberlite resin columns to purify the final products .

Technical Details

The synthesis is performed under controlled conditions to prevent hydrolysis and ensure yield efficiency. The use of anhydrous conditions is critical during specific steps to maintain compound integrity.

Molecular Structure Analysis

PL265 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure

The molecular formula for PL265 is C27H35N2O6PC_{27}H_{35}N_{2}O_{6}P, with a molecular weight of approximately 562.55 g/mol. The structure features:

  • A phosphonate group that plays a role in its mechanism of action.
  • Multiple aromatic rings that enhance its binding affinity to target enzymes.

Data

The structural representation can be derived using Canonical SMILES notation, which provides a unique 2D representation without chiral or isotopic specifications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PL265 primarily focus on modifying puromycin derivatives to create dual enkephalinase inhibitors.

Reactions

Key reactions include:

  1. Halogenation: Substituting hydroxyl groups with halogens using reagents like thionyl chloride.
  2. Coupling: Formation of amide bonds through coupling agents, resulting in the desired analogs.
  3. Hydrolysis Prevention: Careful handling during purification steps to avoid unwanted hydrolysis of sensitive functional groups .

Technical Details

Reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure product purity and yield.

Mechanism of Action

PL265 operates through an indirect mechanism that enhances the effects of endogenous enkephalins by inhibiting their degrading enzymes, specifically neprilysin and aminopeptidase N.

Process

  1. Inhibition of Enzymes: By blocking neprilysin and aminopeptidase N, PL265 increases the concentration of enkephalins in synaptic clefts.
  2. Enhanced Analgesic Effect: This leads to prolonged analgesic effects without directly activating opioid receptors, reducing the risk of typical opioid-related side effects .

Data

Studies have shown that dual inhibition results in more effective pain management compared to single-enzyme inhibitors, demonstrating lower adverse effects associated with traditional opioid therapies .

Physical and Chemical Properties Analysis

PL265 exhibits several noteworthy physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and formulation.

Chemical Properties

  • Stability: Stable under proper storage conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles due to its electrophilic phosphonate group, which can be utilized in further chemical modifications if needed .
Applications

PL265 holds promise for various scientific applications, particularly in pain management and neuroprotection.

Scientific Uses

  1. Pain Management: As a dual enkephalinase inhibitor, it offers a novel approach for treating chronic pain without the drawbacks associated with conventional opioids.
  2. Neuroprotective Research: Potential applications in neurodegenerative diseases where enhancing endogenous opioid signaling could provide therapeutic benefits .
  3. Topical Treatments: Research indicates potential for topical formulations aimed at localized pain relief without systemic side effects .
Introduction to PL265: Pharmacological Context and Research Significance

Biochemical Identity of PL265: Dual Inhibitor of Neprilysin (NEP) and Aminopeptidase N (APN)

PL265 functions as a prodrug metabolized to its active form, PL254. It exhibits simultaneous inhibition of two zinc metallopeptidases:

  • Neprilysin (NEP): Membrane-bound endopeptidase cleaving enkephalins at the Gly³-Phe⁴ bond
  • Aminopeptidase N (APN): Exopeptidase removing the N-terminal Tyr¹ residue from enkephalins

Table 1: Physicochemical and Biochemical Properties of PL265

PropertyValue
Molecular FormulaC₂₈H₃₇N₂O₉P
Molecular Weight562.21 Da
XLogP3.02
Hydrogen Bond Acceptors11
Hydrogen Bond Donors4
Enzymatic TargetsNEP, APN
Active MetabolitePL254
Plasma Half-Life (active)~13 hours

The compound’s phosphinic group enables high-affinity binding to both enzymes (Ki values in nanomolar range), significantly prolonging endogenous [Met]enkephalin and [Leu]enkephalin activity at opioid receptor sites [4] [9]. Its oral bioavailability and extended target engagement (>24 hours post-dose) make it pharmacokinetically suitable for chronic pain management [9].

Role of Enkephalin-Degrading Enzymes in Nociception and Pain Modulation

Enkephalins are endogenous pentapeptides (Tyr-Gly-Gly-Phe-Met/Leu) that activate δ-opioid and μ-opioid receptors. Their physiological effects are constrained by rapid degradation:

  • NEP hydrolyzes enkephalins within seconds (Km ≈ 20 μM)
  • APN completes degradation (Km ≈ 30 μM)

Table 2: Characteristics of Enkephalin-Degrading Enzymes

EnzymeCleavage SiteTissue DistributionConsequence of Inhibition
NEPGly³-Phe⁴ bondCNS, PNS, immune cells↑ Enkephalin half-life (5-10 fold)
APNTyr¹-Gly² bondIntestines, kidneys, cornea↑ Bioavailability of intact enkephalins

Dual enzyme inhibition creates synergistic enkephalin accumulation in peripheral tissues. Preclinical evidence confirms this approach:

  • Increases enkephalin concentrations at injury sites by 200-300%
  • Enhances local opioid receptor activation without central nervous system penetration
  • Prevents opioid tolerance by maintaining physiological receptor signaling dynamics [2] [5]

Peripherally restricted effects explain PL265’s lack of respiratory depression or addiction potential in murine models, addressing key limitations of conventional opioids [5].

PL265 as a Novel Therapeutic Strategy for Cancer-Induced Bone Pain

Cancer-induced bone pain (CIBP) presents therapeutic challenges due to its mixed pathophysiology (inflammatory, neuropathic, and ischemic components). PL265 demonstrates multimodal efficacy in murine CIBP models:

Monotherapy Efficacy

In B16-F10 melanoma tibial injection models, PL265 (oral administration):

  • Reduced thermal hyperalgesia by 60-70% (p<0.01 vs. placebo)
  • Normalized mechanical allodynia thresholds by 48% (von Frey testing)
  • Effects were completely reversed by naloxone methiodide (peripheral opioid antagonist), confirming peripherally mediated analgesia [5] [6]

Synergistic Combinations

Isobolographic analysis revealed potent synergy when PL265 was co-administered with:

Table 3: Synergistic Interactions of PL265 in CIBP Models

Combination DrugTargetDose Reduction AchievedMechanistic Basis
A-317491P2X3 receptor antagonist70%↓ ATP-mediated nociceptor sensitization
ACEACB1 agonist65%Enhanced enkephalin release via cannabinoid signaling
NAV26Nav1.7 blocker70%Attenuated voltage-gated sodium channel activity
URB937 (FAAH inhibitor)Endocannabinoid enhancer60%↑ Anandamide → CB1 activation

Key mechanistic findings:

  • Synergies permitted 60-70% dose reductions of all components
  • Combinations suppressed ATF3 (neuronal injury marker) in trigeminal ganglia
  • Reduced CD11b+ immune cell infiltration in affected bones by >50% [2] [5] [6]

PL265’s disease-modifying potential was evidenced by:

  • Downregulation of Iba1 in sensory neurons (indicates reduced microglial activation)
  • Decreased TNF-α and IL-1β in bone microenvironment
  • Prevention of sensory neuron hyperexcitability (in vivo electrophysiology) [5]

These findings position PL265 as a cornerstone for multi-target strategies against complex pain states where conventional opioids show limited efficacy and dose-limiting toxicities.

Properties

CAS Number

1206514-62-6

Product Name

PL265

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

Molecular Formula

C27H35N2O9P

Molecular Weight

562.56

InChI

InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1

InChI Key

HLACXNCYLIKGES-YCRNBWNJSA-N

SMILES

C[C@H](NC([C@@H](CP([C@@H](NC(OCOC(C(C)C)=O)=O)C)(O)=O)CC1=CC=C(C2=CC=CC=C2)C=C1)=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

PL265; PL 265; PL-265.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.